molecular formula C15H22N2O3S B2912676 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide CAS No. 953159-15-4

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide

Cat. No.: B2912676
CAS No.: 953159-15-4
M. Wt: 310.41
InChI Key: LWYPOWPKFUHOCQ-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonamide group, and a methyl-substituted phenyl ring

Mechanism of Action

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is activated factor X (FXa) . FXa is a crucial enzyme in the coagulation cascade, which plays a pivotal role in thrombin generation and blood clot formation .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds in the active site of FXa, exhibiting a competitive inhibition against the synthetic tripeptide substrate . This interaction results in a rapid onset of FXa inhibition, with an association rate constant of approximately 20 μM−1/s .

Biochemical Pathways

By inhibiting FXa, this compound affects the coagulation cascade, reducing thrombin generation . This leads to a decrease in platelet aggregation, which is an indirect effect of the compound . The inhibition of FXa and the subsequent reduction in thrombin generation disrupt the coagulation cascade, thereby exerting an antithrombotic effect .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of FXa and the subsequent reduction in thrombin generation . This leads to a decrease in platelet aggregation and an overall antithrombotic effect .

Biochemical Analysis

Biochemical Properties

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has an inhibitory constant of 0.08 nM for human factor Xa, showing over 30,000-fold selectivity for factor Xa over other human coagulation proteases . It inhibits free as well as prothrombinase- and clot-bound factor Xa activity in vitro .

Cellular Effects

This compound indirectly inhibits platelet aggregation by reducing thrombin generation . It has demonstrated dose-dependent antithrombotic efficacy in animal models at doses that preserved hemostasis .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly inhibiting activated factor X (FXa) . It produces a rapid onset of inhibition of FXa with an association rate constant of approximately 20 μM −1 /s .

Temporal Effects in Laboratory Settings

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent antithrombotic efficacy . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Metabolic Pathways

This compound is metabolized in humans, with a sulfate conjugate of Ο -demethyl apixaban ( O -demethyl apixaban sulfate) identified as the major circulating metabolite . This metabolite is inactive against human FXa .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chloride under basic conditions.

    Methylation of the Phenyl Ring: The methyl group is added to the phenyl ring using a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.

Uniqueness

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-11(2)21(19,20)16-13-7-8-14(12(3)10-13)17-9-5-4-6-15(17)18/h7-8,10-11,16H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYPOWPKFUHOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C(C)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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